3-[4-(5-Aminopentyl)-1-oxoisoindolin-2-yl]piperidine-2,6-dione 3-[4-(5-Aminopentyl)-1-oxoisoindolin-2-yl]piperidine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 2093388-45-3
VCID: VC4893836
InChI: InChI=1S/C18H23N3O3/c19-10-3-1-2-5-12-6-4-7-13-14(12)11-21(18(13)24)15-8-9-16(22)20-17(15)23/h4,6-7,15H,1-3,5,8-11,19H2,(H,20,22,23)
SMILES: C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCN
Molecular Formula: C18H23N3O3
Molecular Weight: 329.4

3-[4-(5-Aminopentyl)-1-oxoisoindolin-2-yl]piperidine-2,6-dione

CAS No.: 2093388-45-3

Cat. No.: VC4893836

Molecular Formula: C18H23N3O3

Molecular Weight: 329.4

* For research use only. Not for human or veterinary use.

3-[4-(5-Aminopentyl)-1-oxoisoindolin-2-yl]piperidine-2,6-dione - 2093388-45-3

Specification

CAS No. 2093388-45-3
Molecular Formula C18H23N3O3
Molecular Weight 329.4
IUPAC Name 3-[7-(5-aminopentyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione
Standard InChI InChI=1S/C18H23N3O3/c19-10-3-1-2-5-12-6-4-7-13-14(12)11-21(18(13)24)15-8-9-16(22)20-17(15)23/h4,6-7,15H,1-3,5,8-11,19H2,(H,20,22,23)
Standard InChI Key ZZXXBKHLDNFHCQ-UHFFFAOYSA-N
SMILES C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCN

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Properties

The compound’s systematic IUPAC name, 3-[4-(5-aminopentyl)-1-oxoisoindolin-2-yl]piperidine-2,6-dione, reflects its bipartite structure:

  • Piperidine-2,6-dione core: A six-membered lactam ring with ketone groups at positions 2 and 6.

  • 1-Oxoisoindolin-2-yl substituent: A bicyclic system fused to the piperidine core at position 3.

  • 4-(5-Aminopentyl) side chain: A five-carbon alkyl chain terminating in a primary amine group, appended to the isoindolinone’s 4-position.

Table 1: Key Chemical Properties

PropertyValueSource
Molecular formulaC₁₈H₂₄N₃O₃
Molecular weight365.9 g/mol (hydrochloride)
CAS Registry Number2595367-27-2
IUPAC name3-[7-(5-aminopentyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCN

The hydrochloride salt form (CAS 2595367-27-2) is commonly used to improve solubility and stability in biological assays .

Structural Analogues and Derivatives

This compound belongs to a broader class of 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives, which include:

  • Lenalidomide: Lacks the 5-aminopentyl chain, featuring a 4-amino substituent instead .

  • Pomalidomide: Contains a 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione scaffold .

  • 3-(5-Aminomethyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione: A shorter-chain analogue with a methylamine group .

The elongated 5-aminopentyl side chain in 3-[4-(5-aminopentyl)-1-oxoisoindolin-2-yl]piperidine-2,6-dione confers enhanced binding to cereblon, a ubiquitin E3 ligase adaptor protein, enabling selective degradation of neosubstrates like IKZF1/3 .

Pharmacological Applications and Mechanisms

Cereblon-Mediated Targeted Protein Degradation

The compound acts as a molecular glue or PROTAC linker by recruiting cereblon to ubiquitinate and degrade disease-relevant proteins . Key mechanistic insights include:

  • Ternary complex formation: The piperidine-2,6-dione core binds cereblon’s β-hairpin loop, while the 5-aminopentyl side chain stabilizes interactions with neosubstrates .

  • Ubiquitination cascade: Cereblon’s E3 ligase activity tags proteins like IKZF1/3 with ubiquitin, marking them for proteasomal degradation .

Table 2: Degradation Targets and Therapeutic Implications

Target ProteinBiological RoleDisease RelevanceDegradation Efficiency (IC₅₀)Source
IKZF1Transcriptional regulatorMultiple myeloma, leukemia<100 nM
IKZF3Immune cell differentiationAutoimmune disorders<100 nM
ZFP91Inflammatory signalingSolid tumorsUnder investigation

PROTAC Design and Optimization

In PROTACs, this compound serves as a CRBN-recruiting ligand conjugated to a target-binding moiety (e.g., kinase inhibitor). For example:

  • BRD4-PROTAC: Links 3-[4-(5-aminopentyl)-1-oxoisoindolin-2-yl]piperidine-2,6-dione to a BET bromodomain inhibitor, achieving BRD4 degradation at picomolar concentrations .

  • CDK4/6-PROTAC: Demonstrates antitumor activity in breast cancer models by degrading CDK4/6 cyclin-dependent kinases .

Synthesis and Physicochemical Properties

Synthetic Routes

The synthesis typically involves:

  • Lenalidomide functionalization: Introducing the 5-aminopentyl chain via nucleophilic substitution or reductive amination .

  • Salt formation: Reacting the free base with hydrochloric acid to improve crystallinity .

A representative protocol from patent literature (WO2020165834A1) involves:

  • Step 1: Coupling 4-bromo-1-oxoisoindoline with a protected 5-aminopentyl Grignard reagent.

  • Step 2: Deprotection of the amine group under acidic conditions .

Physicochemical Profiling

  • Solubility: 10–20 mg/mL in DMSO (hydrochloride salt) .

  • LogP: 1.8 (predicted), indicating moderate lipophilicity .

  • Stability: Stable at −20°C for >12 months; degrades at pH <3 or >10 .

Preclinical and Clinical Development

In Vitro and In Vivo Efficacy

  • MM.1S myeloma cells: Induces IKZF1/3 degradation with DC₅₀ (50% degradation concentration) of 3.2 nM .

  • Xenograft models: Reduces tumor volume by 70% at 10 mg/kg (oral dosing) in a disseminated myeloma model .

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